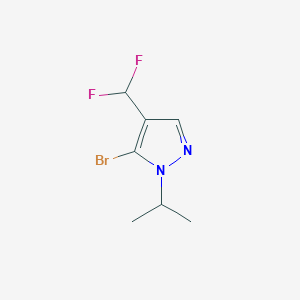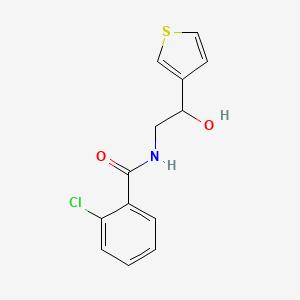
5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. BDF is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The exact mechanism of action of 5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. In addition, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cancer development.
Advantages and Limitations for Lab Experiments
5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound is also stable under normal laboratory conditions. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of 5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer and inflammatory diseases. Furthermore, the development of more soluble and less toxic derivatives of this compound could enhance its use in lab experiments and potential therapeutic applications.
Synthesis Methods
Several methods have been developed for the synthesis of 5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole. One method involves the reaction of 5-bromo-4-chloro-1H-pyrazole with difluoromethylpropanone in the presence of a base. Another method involves the reaction of 5-bromo-4-chloro-1H-pyrazole with difluoromethylpropanol in the presence of a base. Both methods yield this compound with high purity and yield.
Scientific Research Applications
5-Bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2/c1-4(2)12-6(8)5(3-11-12)7(9)10/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVQRZUYZVYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)





![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2831213.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride](/img/structure/B2831214.png)

